2-(4-Bromophenyl)-2-hydroxyacetonitrile
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Overview
Description
2-(4-Bromophenyl)-2-hydroxyacetonitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxyacetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-hydroxyacetonitrile typically involves the reaction of 4-bromobenzaldehyde with cyanide ions in the presence of a suitable catalyst. One common method is the Strecker synthesis, where 4-bromobenzaldehyde reacts with potassium cyanide and ammonium chloride in an aqueous medium to yield the desired product. The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-(4-Bromophenyl)-2-oxoacetonitrile.
Reduction: The nitrile group can be reduced to form an amine, yielding 2-(4-Bromophenyl)-2-hydroxyethylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-(4-Hydroxyphenyl)-2-hydroxyacetonitrile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: 2-(4-Bromophenyl)-2-oxoacetonitrile
Reduction: 2-(4-Bromophenyl)-2-hydroxyethylamine
Substitution: 2-(4-Hydroxyphenyl)-2-hydroxyacetonitrile
Scientific Research Applications
2-(4-Bromophenyl)-2-hydroxyacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetonitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)acetonitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
2-(4-Hydroxyphenyl)-2-hydroxyacetonitrile: Contains a hydroxy group on the phenyl ring, which can influence its reactivity and biological activity.
2-(4-Bromophenyl)-2-oxoacetonitrile:
Uniqueness
2-(4-Bromophenyl)-2-hydroxyacetonitrile is unique due to the presence of both a bromine atom and a hydroxyacetonitrile group, which allows for a diverse range of chemical reactions and potential applications. Its structural features make it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-hydroxyacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTVNJIUMVFUCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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